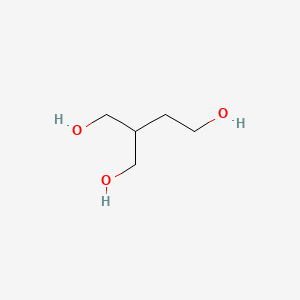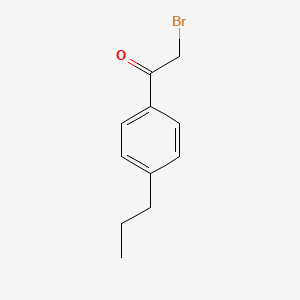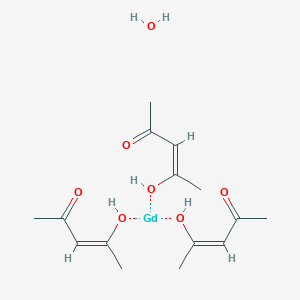
2-(Hydroxymethyl)butane-1,4-diol
Vue d'ensemble
Description
2-(Hydroxymethyl)butane-1,4-diol (HMB) is a naturally occurring compound that has been the subject of extensive scientific research in recent years. It is a metabolite of the amino acid leucine and is produced in the body during the breakdown of proteins. HMB has been found to have a range of potential applications in the fields of medicine, sports nutrition, and agriculture.
Applications De Recherche Scientifique
Microbial Production as Green Chemicals
Diols like 1,4-butanediol (1,4-BDO), closely related to 2-(Hydroxymethyl)butane-1,4-diol, can be biotechnologically produced from renewable materials. These diols are considered platform green chemicals due to their wide range of applications in chemicals and fuels. Recent advances include the engineering of production strains and optimization of fermentation processes (Zeng & Sabra, 2011).
Hydrogenation and Catalyst Research
Research on the hydrogenation of 2-butyne-1,4-diol, a compound similar to 2-(Hydroxymethyl)butane-1,4-diol, reveals insights into catalyst behavior and product distribution. This process, essential for chemical synthesis, has implications for the production of butane-1,4-diol and various side products, showing the importance of solvent, support, and proton presence in the reaction (Musolino et al., 2003).
Conformational Rigidity in Synthesis
Butane-1,2-diacetals, a category that includes similar compounds to 2-(Hydroxymethyl)butane-1,4-diol, are utilized in carbohydrate chemistry due to their conformational rigidity. This property leads to excellent diastereoselectivity control in synthesis, particularly in natural products or biologically interesting compounds (Lence, Castedo, & González‐Bello, 2008).
Studies in Aqueous Solutions
Investigations into the structural and dynamic properties of butanediols in aqueous solutions, including butane-1,4-diol, provide insights into solute–solvent interactions and their influence on water structure. These studies are crucial for understanding the behavior of diols in various chemical processes (Nishikawa & Mashima, 1982).
Oxidation Kinetics and Catalysis
The oxidation kinetics of butanediols, including butane-1,4-diol, with cerium(IV) catalyzed by rhodium(III) in aqueous sulfuric acid, reveals complex relationships between oxidant concentration, diol concentration, and reaction rate. This research provides valuable insights into the chemical behavior of diols under oxidation conditions (Tandon et al., 2011).
Gas Phase Conformational Studies
Studying the conformation of butane-1,3-diol in the gas phase has led to the detection of a hydrogen-chelated six-membered ring in a distorted chair configuration. This research adds to the understanding of the molecular structure of diols in different phases (Caminati & Corbelli, 1982).
Propriétés
IUPAC Name |
2-(hydroxymethyl)butane-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c6-2-1-5(3-7)4-8/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNPRNNJJLRHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)butane-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042511.png)
![1,1,1-Trifluoro-4-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]but-3-en-2-one](/img/structure/B3042512.png)
![[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl][2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3042516.png)
![N-(2,6-dichloroisonicotinoyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042519.png)

![4-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-methyl-1,4-oxazinan-4-ium iodide](/img/structure/B3042522.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(1H-pyrrol-1-ylmethyl)pyridinium bromide](/img/structure/B3042525.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-phenylprop-2-en-1-one](/img/structure/B3042527.png)
![1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3042528.png)
![3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B3042529.png)